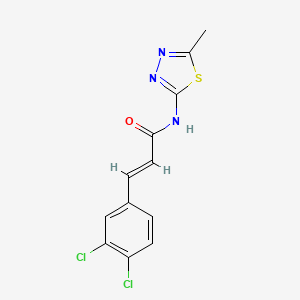![molecular formula C18H18N2O2S B5814969 METHYL 4-{[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBOTHIOYL]AMINO}BENZOATE](/img/structure/B5814969.png)
METHYL 4-{[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBOTHIOYL]AMINO}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBOTHIOYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes both isoquinoline and benzoate moieties, contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBOTHIOYL]AMINO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dihydroisoquinoline with a suitable carbothioylating agent to form the intermediate isoquinolinecarbothioyl compound. This intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production typically employs optimized reaction conditions to maximize yield and purity, including precise temperature control, efficient mixing, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoate or isoquinoline moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives. Substitution reactions can lead to a variety of functionalized isoquinoline or benzoate compounds.
Scientific Research Applications
METHYL 4-{[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBOTHIOYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 4-{[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
METHYL 4-{[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBOTHIOYL]AMINO}BENZOATE can be compared with other isoquinoline derivatives and benzoate compounds. Similar compounds include:
METHYL 4-{[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]AMINO}BENZOATE: Differing by the presence of a carbonyl group instead of a carbothioyl group.
METHYL 4-{[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBAMOYL]AMINO}BENZOATE: Differing by the presence of a carbamoyl group instead of a carbothioyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-17(21)14-6-8-16(9-7-14)19-18(23)20-11-10-13-4-2-3-5-15(13)12-20/h2-9H,10-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBHZPBLUAEHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
![2-chloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzamide](/img/structure/B5814896.png)


![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)



![isopropyl 2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5814943.png)
![4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B5814950.png)




